molecular formula C19H29N3O4S B4128426 1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE

1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE

Cat. No.: B4128426
M. Wt: 395.5 g/mol
InChI Key: UWHKGMAZFDNPRL-UHFFFAOYSA-N
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Description

1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their extensive applications in medicinal and synthetic chemistry due to their unique structural properties and biological activities. This compound, in particular, features a 4-nitrophenyl group attached to a sulfonyl moiety, which is further connected to a dipiperidine structure through a propanediyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a suitable dipiperidine derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like acetonitrile. The reaction conditions are usually mild, and the product is obtained in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Formation of 1,1’-{3-[(4-aminophenyl)sulfonyl]-1,2-propanediyl}dipiperidine.

    Substitution: Formation of various sulfonamide derivatives.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition of their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can disrupt cellular processes and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipiperidine: is similar to other sulfonamide compounds such as:

Uniqueness

Properties

IUPAC Name

1-[3-(4-nitrophenyl)sulfonyl-2-piperidin-1-ylpropyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c23-22(24)17-7-9-19(10-8-17)27(25,26)16-18(21-13-5-2-6-14-21)15-20-11-3-1-4-12-20/h7-10,18H,1-6,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHKGMAZFDNPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE
Reactant of Route 2
1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE
Reactant of Route 3
1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE
Reactant of Route 4
Reactant of Route 4
1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE
Reactant of Route 5
1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE
Reactant of Route 6
1-[1-(4-NITROBENZENESULFONYL)-3-(PIPERIDIN-1-YL)PROPAN-2-YL]PIPERIDINE

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